

Application Notes and Protocols: Optimal Pirtobrutinib Concentration for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pirtobrutinib

Cat. No.: B8146385

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirtobrutinib (also known as LOXO-305) is a potent, highly selective, and non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its unique mechanism of action allows it to inhibit both wild-type BTK and BTK variants with resistance mutations, such as the C481S mutation, which confers resistance to covalent BTK inhibitors.[1][2][4] This document provides detailed application notes and protocols for determining the optimal concentration of **pirtobrutinib** for use in in vitro kinase assays, including data on its activity against BTK and other kinases, as well as methodologies for key experiments.

Data Presentation: Pirtobrutinib Kinase Inhibition Profile

The following tables summarize the quantitative data on **pirtobrutinib**'s inhibitory activity against various kinases in biochemical and cellular assays.

Table 1: **Pirtobrutinib** Potency against BTK and its Mutants

Target Kinase	Assay Type	IC50 (nM)	Binding Affinity (K _D) (nM)	Complex Half-Life (t _{1/2}) (hours)	Reference
Wild-Type BTK	Radiometric	3.2	Single-digit nanomolar	1.5 - 2.4	[1]
BTK C481S Mutant	Radiometric	1.4	Single-digit nanomolar	1.5 - 2.4	[1]
Wild-Type BTK (Y223 Autophosphorylation)	Cellular	3.68	N/A	N/A	[5]
BTK C481S (Y223 Autophosphorylation)	Cellular	8.45	N/A	N/A	[5]
BTK C481T (Y223 Autophosphorylation)	Cellular	7.23	N/A	N/A	[5]
BTK C481R (Y223 Autophosphorylation)	Cellular	11.73	N/A	N/A	[5]
BTK C481G, C481T, C481R	Cellular	3.9 - 13.9	N/A	N/A	[1]

Table 2: **Pirtobrutinib** Kinase Selectivity

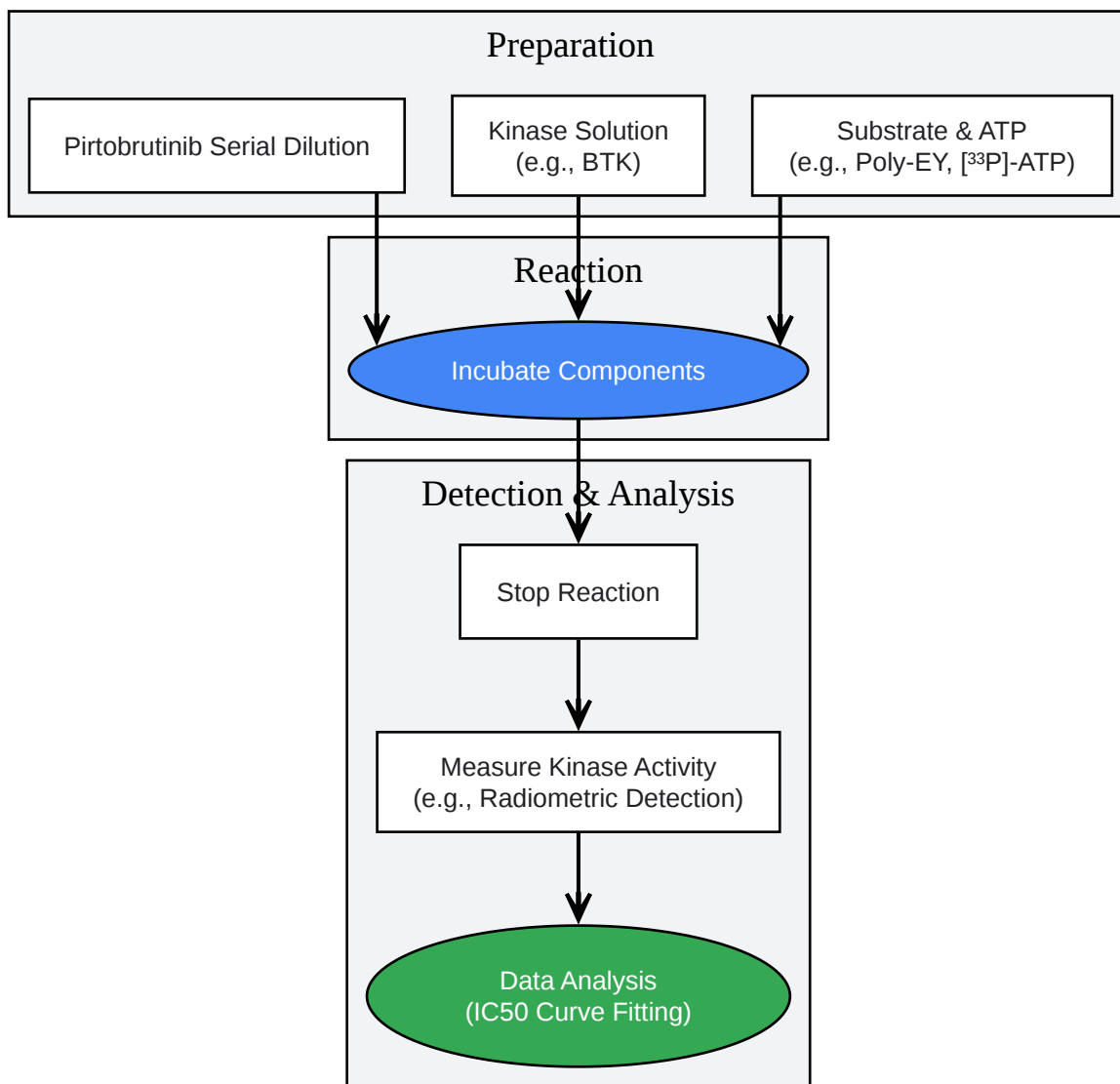
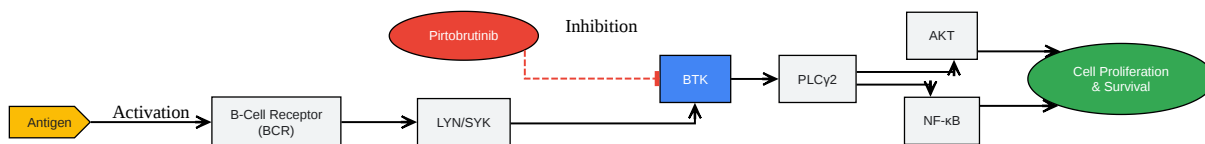
Kinase	% Inhibition at 1 μ M Pirtobrutinib	Selectivity vs. BTK	Reference
BTK	>50%	-	[1]
8 other kinases	>50%	-	[1]
HER4	-	<20-fold	[6]
BRK	-	<20-fold	[6]
TEC	>50% at 1 μ M	>100-fold	[1]
MEK1/MEK2	>50% at 10 μ M	>500-fold	[1]

Pirtobrutinib was profiled against 371 kinases, and over 98% of the human kinome showed less than 50% inhibition at a 1 μ M concentration, demonstrating its high selectivity.[1][4][7]

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade, which is crucial for B-cell development, proliferation, and survival.[8] **Pirtobrutinib**'s inhibition of BTK disrupts this pathway.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com